molecular formula C40H46F3N7O4 B12296535 KRAS G12C inhibitor 13

KRAS G12C inhibitor 13

Cat. No.: B12296535
M. Wt: 745.8 g/mol
InChI Key: MODIEPRURJWGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 13 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the compound meets the required specifications for clinical use .

Properties

Molecular Formula

C40H46F3N7O4

Molecular Weight

745.8 g/mol

IUPAC Name

1-[7-[6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-2-[1-(oxan-4-yl)piperidin-4-yl]oxy-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one

InChI

InChI=1S/C40H46F3N7O4/c1-4-26-20-29-35(36(53-24-40(41,42)43)34(26)33-25(3)6-7-31-30(33)21-44-47-31)45-38(54-28-8-14-48(15-9-28)27-10-18-52-19-11-27)46-37(29)49-16-12-39(13-17-49)22-50(23-39)32(51)5-2/h4-7,20-21,27-28H,1-2,8-19,22-24H2,3H3,(H,44,47)

InChI Key

MODIEPRURJWGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)OC5CCN(CC5)C6CCOCC6)N7CCC8(CC7)CN(C8)C(=O)C=C)OCC(F)(F)F

Origin of Product

United States

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